nNOS Inhibitory Potency: 7-Methoxyindazole vs. 7-Nitroindazole and Isomeric Analogs
7-Methoxyindazole (7-MI) is a validated inhibitor of neuronal nitric oxide synthase (nNOS), a target for neurological disorders. While less potent than the well-known nNOS inhibitor 7-nitroindazole (7-NI), 7-MI is the most active compound among a series of methoxyindazole isomers evaluated in vitro [1]. Critically, 6-, 5-, and 4-Methoxyindazoles were almost inactive against all three NOS isoforms, demonstrating the absolute requirement for the 7-methoxy substitution for this specific biological activity [2].
| Evidence Dimension | nNOS inhibitory activity (in vitro) |
|---|---|
| Target Compound Data | IC50 = 0.8 μM (800 nM) |
| Comparator Or Baseline | 7-nitroindazole (7-NI): IC50 not explicitly provided but reported as more potent; 6-, 5-, and 4-Methoxyindazole: almost inactive. |
| Quantified Difference | 7-MI is the most active in its methoxyindazole series, but less potent than 7-NI. |
| Conditions | In vitro enzymatic assay using rat cerebellum homogenates, monitoring conversion of L-[3H]arginine to L-[3H]citrulline. |
Why This Matters
This evidence demonstrates that 7-Methoxy-1H-indazole-3-carbonitrile is the only methoxyindazole isomer with significant nNOS inhibitory activity, making it the only viable option for researchers exploring this specific mechanism of action.
- [1] Schumann P, Collot V, Hommet Y, Gsell W, Dauphin F, Sopkova J, et al. Inhibition of neuronal nitric oxide synthase by 7-methoxyindazole and related substituted indazoles. Bioorg Med Chem Lett. 2001 May 7;11(9):1153-6. PMID: 11354365. View Source
- [2] Tuynman A, Pérollier C, Frapart Y, Schumann-Bard P, Collot V, Rault S, et al. Inhibitory effects and spectral interactions of isomeric methoxyindazoles on recombinant nitric oxide synthases. Nitric Oxide. 2003 Sep;9(2):86-94. PMID: 14623174. View Source
